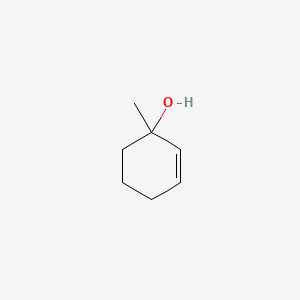

1-methylcyclohex-2-en-1-ol

Descripción general

Descripción

1-methylcyclohex-2-en-1-ol is an organic compound with the molecular formula C7H12O. It is a cyclic alcohol with a methyl group attached to the second carbon of the cyclohexene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-methylcyclohex-2-en-1-ol can be synthesized through several methods. One common method involves the epoxidation of limonene followed by selective ring opening, oxidation, and elimination reactions . The process typically involves the use of reagents such as sodium hypochlorite and copper acetate in dichloroethane, followed by purification through distillation under reduced pressure .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to improve yield and reduce production costs. For example, zirconyl sulfate can be used as a catalyst for selective ring-opening reactions . The industrial process aims to achieve high yield, simple steps, and high product purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form cyclohexanol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products Formed:

Oxidation: Cyclohexanone or cyclohexene derivatives.

Reduction: Cyclohexanol.

Substitution: Various substituted cyclohexene derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Methylcyclohex-2-en-1-ol has several applications in scientific research:

- Chemistry It is used as an intermediate in the synthesis of various organic compounds.

- Biology It serves as a model compound for studying enzyme-catalyzed reactions.

- Medicine Research is ongoing to explore its potential therapeutic properties.

- Industry It is used in the production of fragrances and flavoring agents.

This compound, a monoterpenoid compound, has garnered attention due to its biological activity, particularly within ecological and pharmacological contexts. This compound is structurally related to other cyclic alcohols and has been studied for its role as an aggregation pheromone in various beetle species, notably the Douglas-fir beetle (Dendroctonus pseudotsugae).

Pheromonal Properties

This compound has been identified as an aggregation pheromone for the Douglas-fir beetle. This compound plays a crucial role in the beetle's ecology by signaling to other beetles about tree occupancy, thus influencing their colonization behavior. Research indicates that this pheromone can effectively reduce tree mortality caused by beetle infestations by altering the behavior of incoming beetles.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound suggest potential applications in combating various pathogens. Its structural characteristics allow it to interact with biological membranes, potentially disrupting microbial cell integrity and function. Although specific studies on this compound's direct antimicrobial efficacy remain limited, related compounds have shown promise in various assays against bacteria and fungi.

Case Study: Douglas-Fir Beetle Management

A notable application of this compound is in the development of pest management strategies for forests. In a study involving SPLAT MCH (a biodegradable formulation of 3-methylcyclohex-2-en-1-one), researchers found that both SPLAT MCH and traditional MCH bubble capsules significantly reduced the proportion of trees colonized and killed by DFB compared to untreated controls . The formulations were tested in randomized plots, demonstrating a viable method for protecting forest ecosystems from invasive beetle species.

| Compound | Biological Activity |

|---|---|

| This compound | Aggregation pheromone for Dendroctonus pseudotsugae |

| 3-Methylcyclohex-2-en-1-one | Antiaggregation pheromone; tree protection |

| Related monoterpenoids | Antimicrobial properties |

Future Research Directions

Ongoing research is necessary to further explore the ecological implications of this compound and its derivatives. Potential areas include:

- Mechanisms of action: Understanding how this compound affects insect behavior at a molecular level.

- Broader applications: Investigating its potential use in agricultural pest management beyond bark beetles.

- Pharmacological studies: Assessing its efficacy against human pathogens and potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 1-methylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, it can undergo keto-enol tautomerism, where the compound exists in equilibrium between its keto and enol forms . This tautomerism plays a crucial role in its reactivity and interaction with other molecules.

Comparación Con Compuestos Similares

2-Cyclohexen-1-ol: Similar structure but lacks the methyl group.

4-Isopropyl-1-methylcyclohex-2-enol: Contains an additional isopropyl group.

p-Menth-2-en-1-ol: Another cyclic alcohol with different substituents.

Uniqueness: 1-methylcyclohex-2-en-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.

Actividad Biológica

1-Methylcyclohex-2-en-1-ol, a monoterpenoid compound, has garnered attention due to its biological activity, particularly within ecological and pharmacological contexts. This compound is structurally related to other cyclic alcohols and has been studied for its role as an aggregation pheromone in various beetle species, notably the Douglas-fir beetle (Dendroctonus pseudotsugae).

Pheromonal Properties

This compound has been identified as an aggregation pheromone for the Douglas-fir beetle. This compound plays a crucial role in the beetle's ecology by signaling to other beetles about tree occupancy, thus influencing their colonization behavior. Research indicates that this pheromone can effectively reduce tree mortality caused by beetle infestations by altering the behavior of incoming beetles .

Case Study: Douglas-Fir Beetle Management

A notable application of this compound is in the development of pest management strategies for forests. In a study involving SPLAT MCH (a biodegradable formulation of 3-methylcyclohex-2-en-1-one), researchers found that both SPLAT MCH and traditional MCH bubble capsules significantly reduced the proportion of trees colonized and killed by DFB compared to untreated controls. The formulations were tested in randomized plots, demonstrating a viable method for protecting forest ecosystems from invasive beetle species .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound suggest potential applications in combating various pathogens. Its structural characteristics allow it to interact with biological membranes, potentially disrupting microbial cell integrity and function. Although specific studies on this compound's direct antimicrobial efficacy remain limited, related compounds have shown promise in various assays against bacteria and fungi .

Synthesis and Characterization

The synthesis of this compound typically involves multistep processes starting from cyclohexene, including isomerization and rearrangement techniques. The structural elucidation is often performed using spectroscopic methods such as NMR and mass spectrometry to confirm its identity and purity .

Comparative Biological Activity Table

Future Research Directions

Ongoing research is necessary to further explore the ecological implications of this compound and its derivatives. Potential areas include:

- Mechanisms of action : Understanding how this compound affects insect behavior at a molecular level.

- Broader applications : Investigating its potential use in agricultural pest management beyond bark beetles.

- Pharmacological studies : Assessing its efficacy against human pathogens and potential therapeutic applications.

Propiedades

IUPAC Name |

1-methylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-7(8)5-3-2-4-6-7/h3,5,8H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUQVFWOWNKFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946541 | |

| Record name | 1-Methylcyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23758-27-2 | |

| Record name | 1-Methyl-2-cyclohexen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023758272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.